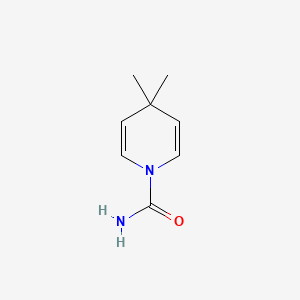

4,4-Dimethylpyridine-1-carboxamide

Description

BenchChem offers high-quality 4,4-Dimethylpyridine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethylpyridine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVIODXOMVJLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-Carbamoyl-4,4-dimethyl-1,4-dihydropyridine

This guide is structured as a high-level technical whitepaper designed for researchers in physical organic chemistry, medicinal chemistry, and photoredox catalysis.[1][2] It treats 1-carbamoyl-4,4-dimethyl-1,4-dihydropyridine not merely as a chemical entry, but as a critical mechanistic probe used to decouple electron transfer from proton transfer in NADH model systems.[1][2]

A Mechanistic Probe for Single-Electron Transfer (SET) and Radical Precursors[1][2]

Executive Summary & Chemical Identity

1-carbamoyl-4,4-dimethyl-1,4-dihydropyridine represents a specialized class of "blocked" NADH model compounds .[1][2] Unlike standard 1,4-dihydropyridines (1,4-DHPs) such as Hantzsch esters or the drug Nifedipine, which possess a C4-hydrogen allowing for oxidative aromatization, the 4,4-dimethyl derivative is chemically "locked."[1][2]

This structural modification serves two critical functions in advanced research:

-

Metabolic/Oxidative Blockade: The gem-dimethyl group at C4 prevents the loss of a hydride (H⁻) or hydrogen atom (H[2]•) from this position, rendering the molecule resistant to the classic aromatization pathway that drives the thermodynamics of standard NADH models.[1]

-

Radical Precursor: The N1-carbamoyl group acts as a labile handle.[2] Under oxidative or photochemical stress, this molecule generates carbamoyl radicals via Single-Electron Transfer (SET), making it a valuable reagent in modern photoredox catalysis.[1][2]

| Property | Specification |

| Chemical Formula | C₈H₁₂N₂O (Core skeleton, varies with substituents) |

| Molecular Class | 1,4-Dihydropyridine (DHP); Urea derivative |

| Key Structural Feature | C4-gem-dimethyl: Blocks aromatization to pyridinium.N1-Carbamoyl: Urea-like stability, radical source.[1][2] |

| Primary Application | Mechanistic probe for SET vs. HAT; Photochemical radical precursor.[1][2] |

| Solubility | Soluble in DCM, MeCN, DMSO; Poor solubility in water.[1][2] |

Mechanistic Significance: The "Blocked" DHP System

To understand the utility of this compound, one must contrast it with standard NADH models.[1]

2.1. The Aromatization Blockade

In standard DHPs (e.g., 1-benzyl-1,4-dihydronicotinamide), oxidation proceeds via the loss of a hydride from C4 to form the stable, aromatic pyridinium salt.[1][2]

-

Standard DHP: DHP

Pyridinium⁺ + H⁻ (Thermodynamically favorable).[1][2] -

4,4-Dimethyl DHP: The C4 position has no hydrogen.[1][2] Oxidation cannot lead to a stable aromatic pyridine.[1] Instead, oxidation generates a cation radical , forcing the system into alternative reaction pathways (fragmentation or radical coupling).[1][2]

2.2. Pathway Visualization (DOT) [1][2]

Figure 1: Mechanistic divergence between standard DHPs and the 4,4-dimethyl "blocked" probe.[1][2] The blockade of the aromatization pathway forces the molecule to undergo radical chemistry.[2]

Synthesis Protocol

The synthesis of 1-carbamoyl-4,4-dimethyl-1,4-dihydropyridine requires a modular approach: first constructing the steric "blocked" ring, then functionalizing the nitrogen.[1][2]

Protocol: Two-Stage Synthesis

Stage 1: Construction of the 4,4-Dimethyl-1,4-DHP Core

-

Reagents: Dimedone (or Acetone/Ethyl Acetoacetate depending on substitution), Ammonium Acetate, Aldehyde (Formaldehyde for unsubstituted C4, but Acetone is used for 4,4-dimethyl).[1][2]

-

Note: A common precursor is the Hantzsch ester type where C4 is dimethylated.

-

Reference Method: Modified Hantzsch synthesis using acetone dicarboxylic acid esters or similar precursors to install the gem-dimethyl group.[2]

Stage 2: N-Carbamoylation (The Critical Step) This step installs the urea functionality on the DHP nitrogen.[2]

-

Reagents:

-

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.[2]

-

Dissolution: Dissolve 1.0 eq of 4,4-dimethyl-1,4-DHP in anhydrous DCM (0.1 M). Cool to 0°C.[1][2]

-

Addition: Add 1.1 eq of the isocyanate dropwise. The N1 position is nucleophilic, but the steric bulk at C4 may slow the reaction.[1][2]

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (the product will be more polar than the starting material).

-

Hydrolysis (if using CSI): Quench carefully with water/bicarbonate to convert the N-chlorosulfonyl group to the primary carbamoyl (-CONH₂).[2]

-

Purification: Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, EtOAc/Hexanes gradient).

-

Validation Criteria (Self-Correcting):

-

¹H NMR: Look for the disappearance of the N-H broad singlet (typically ~5-6 ppm) and the appearance of the urea NH₂ protons (often two broad singlets or one broad signal depending on solvent).[2]

-

IR Spectroscopy: Appearance of a strong Carbonyl stretch (C=O) around 1650–1690 cm⁻¹ (urea).[1]

Physicochemical & Redox Properties

4.1. Redox Potential

Unlike N-benzyl DHPs (E_ox ≈ +0.3 V vs SCE), the N-carbamoyl group is electron-withdrawing.[2]

-

Effect: It anodically shifts the oxidation potential, making the DHP harder to oxidize.[1][2]

-

Value: Typically

to -

Implication: This allows the molecule to survive in the presence of mild oxidants that would destroy standard NADH models, reacting only with potent single-electron oxidants or excited-state photocatalysts.[2]

4.2. Stability Data

| Stressor | Stability Observation | Mechanistic Reason |

| Air/Oxygen | High Stability | Blocked C4 prevents oxidative aromatization by O₂.[2] |

| Acid (pH < 4) | Moderate/Low | Enamine protonation at C3/C5 can lead to hydration or decomposition.[1] |

| Base | High Stability | Urea linkage is resistant to mild hydrolysis.[1][2] |

| UV Light | Reactive | Acts as a photoreductant; generates radicals.[1][2] |

Applications in Photoredox Catalysis

The most cutting-edge application of this molecule is as a Carbamoyl Radical Precursor .[2]

Mechanism:

-

Excitation: A photocatalyst (PC*) oxidizes the DHP via SET.

-

Radical Cation: The DHP becomes a radical cation [DHP•⁺].

-

Fragmentation: Because aromatization is blocked (no H at C4), the radical cation fragments to release a Carbamoyl Radical ([1]•CONH₂) and a pyridinium cation derivative.

-

Reaction: The carbamoyl radical adds to olefins or heterocycles (Minisci-type reactions).[2]

Experimental Workflow: Radical Trapping

Figure 2: Photochemical workflow for utilizing 1-carbamoyl-4,4-dimethyl-1,4-DHP as a radical source.

References

-

Cardinale, L., Konev, M. O., & Jacobi von Wangelin, A. (2020).[1][2][3] Photoredox-Catalyzed Addition of Carbamoyl Radicals to Olefins: A 1,4-Dihydropyridine Approach. Chemistry – A European Journal.[1][2][3] Link[2]

- Significance: Establishes the use of carbamoyl-DHPs as radical precursors via photoredox c

-

Petrova, M., et al. (2011).[1][2] Intramolecular C-H[1][2]···O hydrogen bonding in 1,4-dihydropyridine derivatives. Molecules. Link[2]

- Significance: details the structural properties and H-bonding networks in N-substituted DHPs.

-

Hantzsch, A. (1882).[1][2][4] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie.

-

Zhu, X-Q., et al. (2003).[1][2] Hydride Transfer vs Electron Transfer in the Oxidation of NADH Models. Journal of Organic Chemistry. Link[2]

- Significance: Authoritative source on distinguishing SET vs.

Sources

The Gem-Dimethyl Switch: A Technical Guide to 4,4-Dimethyl-1,4-Dihydropyridines

The following technical guide details the chemistry, synthesis, and applications of 4,4-dimethyl-1,4-dihydropyridine (4,4-dimethyl-1,4-DHP) derivatives.

Executive Summary: The Structural Differentiator

In the vast library of 1,4-dihydropyridines (1,4-DHPs), the 4,4-dimethyl variant represents a critical deviation from the clinical standard. While blockbuster drugs like Nifedipine rely on a 4-aryl-1,4-DHP scaffold (possessing a single hydrogen at C4), the 4,4-dimethyl derivatives incorporate a gem-dimethyl group at the C4 position.

The Technical Implication: This substitution is not merely structural; it is a metabolic and electronic blockade .

-

Oxidation Resistance: Standard 1,4-DHPs are easily oxidized to pyridines (aromatization) by Cytochrome P450, losing their pharmacological activity. The 4,4-dimethyl variants lack the requisite C4-proton, rendering them resistant to oxidative aromatization.

-

Photophysical Switch: The steric bulk and conformational rigidity of the gem-dimethyl group often activate Aggregation-Induced Emission (AIE) , making these molecules superior fluorescent probes compared to their non-fluorescent 4-aryl counterparts.

Physicochemical Architecture

Conformation and Sterics

Unlike the planar pyridine ring, the 1,4-DHP ring adopts a boat conformation .[1]

-

C4 & N1: These atoms sit out of the plane defined by C2-C3-C5-C6.

-

The Gem-Dimethyl Effect: The introduction of two methyl groups at C4 forces the ring into a more rigid boat structure to minimize 1,4-diaxial interactions. This rigidity is the structural basis for their fluorescence properties (Restriction of Intramolecular Rotation, RIR).

The "Blocked" Oxidation Pathway

The defining feature of this scaffold is its redox stability.

Figure 1: Mechanistic comparison of oxidative fate. The 4,4-dimethyl scaffold resists aromatization due to the absence of a removable proton at the C4 position.

Synthetic Methodology: The Modified Hantzsch Protocol

The synthesis of 4,4-dimethyl-1,4-DHPs requires a modification of the classical Hantzsch reaction. Instead of an aldehyde, acetone (or a ketone equivalent) is used. Note that ketones are less reactive electrophiles than aldehydes due to steric hindrance, often requiring acid catalysis or reflux conditions.

Optimized One-Pot Protocol

Target Molecule: Diethyl 2,2,4,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxylate.

| Component | Reagent | Equivalents | Role |

| Carbonyl Source | Acetone | 1.0 - 5.0 (Excess) | Provides the C4 gem-dimethyl center. |

| 1,3-Dicarbonyl | Ethyl Acetoacetate | 2.0 | Forms the C2/C3 and C5/C6 flanks. |

| Nitrogen Source | Ammonium Acetate | 1.2 - 1.5 | Provides the N1 heteroatom. |

| Catalyst | Iodine ( | 5 - 10 mol% | Activates the ketone carbonyl. |

Step-by-Step Workflow

-

Preparation: In a round-bottom flask, dissolve Ethyl Acetoacetate (20 mmol) and Ammonium Acetate (12 mmol) in Ethanol (10 mL).

-

Addition: Add Acetone (10-20 mmol). Note: Acetone can be used as the solvent to drive equilibrium.

-

Catalysis: Add 10 mol% L-Proline (organocatalytic route) or a Lewis Acid (e.g.,

). -

Reflux: Heat the mixture to reflux (

C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).-

Observation: The spot will be fluorescent under UV (365 nm) even before staining.

-

-

Workup: Cool to room temperature. Pour into crushed ice.

-

Purification: The solid precipitate is filtered and recrystallized from Ethanol/Water.

Figure 2: Synthetic workflow for 4,4-dimethyl-1,4-DHPs. The ketone condensation is the rate-determining step.

Pharmacological & Chemical Biology Applications[2][3][4]

While 4-aryl-DHPs are calcium channel blockers, the 4,4-dimethyl variants serve distinct roles in drug discovery and chemical biology.

Multidrug Resistance (MDR) Reversal

P-glycoprotein (P-gp) efflux pumps are a major cause of chemotherapy resistance.

-

Mechanism: 4,4-dimethyl-DHPs act as competitive inhibitors of P-gp.

-

Advantage: Unlike Nifedipine, they have reduced cardiovascular effects (calcium channel affinity is lower), allowing for higher dosing to target the P-gp pump without causing hypotension.

-

Key Derivative: N-alkylated 4,4-dimethyl derivatives have shown promise in reversing Vinblastine resistance in cancer cell lines.

Fluorescent Probes (Viscosity & Polarity)

These molecules exhibit Aggregation-Induced Emission (AIE) .[2][3][4]

-

In Solution: The phenyl rings or ester groups rotate freely, dissipating energy non-radiatively (dark).

-

In Aggregates/Viscous Media: Rotation is restricted (RIR - Restriction of Intramolecular Rotation).[3][4] The radiative pathway opens, resulting in strong blue/cyan fluorescence.

-

Application: Used as intracellular viscosity sensors. As the cytoplasm viscosity increases (e.g., during apoptosis), the fluorescence intensity of the 4,4-dimethyl-DHP probe increases linearly.

NADH Mimics (Hydride Transfer)

Because they cannot aromatize, 4,4-dimethyl-DHPs are excellent models for studying the mechanism of hydride transfer without the thermodynamic sink of forming a pyridine. They can transfer a hydride (

References

-

Hantzsch, A. (1881).[5][6] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[7][8] Berichte der deutschen chemischen Gesellschaft. Link

-

Wang, L., et al. (2015). "Aggregation-Induced Fluorescence Emission Properties of Dicyanomethylene-1,4-dihydropyridine Derivatives." The Journal of Physical Chemistry C. Link

-

Tirzite, D., et al. (2001). "1,4-Dihydropyridines: A Separate Group of Bioantioxidants." Oxidative Medicine and Cellular Longevity. Link

-

Kumar, A., et al. (2011). "Efficient Synthesis of Hantzsch Esters... in Aqueous Micelles." Synlett. Link

-

Gao, H., et al. (2019). "Axially chiral 1,4-dihydropyridine derivatives: aggregation-induced emission in exciplexes and application as viscosity probes." Materials Chemistry Frontiers. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Axially chiral 1,4-dihydropyridine derivatives: aggregation-induced emission in exciplexes and application as viscosity probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06553A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to 4,4-Dimethylpyridine-1-carboxamide: Structure, Synthesis, and Potential Applications

Executive Summary: This document provides a comprehensive technical overview of 4,4-Dimethylpyridine-1-carboxamide, a heterocyclic compound of interest to medicinal chemists and drug development professionals. This guide details its fundamental chemical identifiers, physicochemical properties, a robust synthesis protocol, and explores its potential applications as a scaffold in modern drug discovery. The information is presented to support advanced research and development activities.

Chemical Identity and Structure

4,4-Dimethylpyridine-1-carboxamide is a derivative of pyridine. Its structure is characterized by a pyridine ring where the nitrogen atom is part of a carboxamide group, and two methyl groups are substituted at the C4 position. This substitution pattern creates a quaternary carbon, which can impart unique steric and electronic properties to the molecule.

Core Chemical Identifiers

Accurate and consistent identification is paramount in chemical research and data management. The primary machine-readable identifiers for 4,4-Dimethylpyridine-1-carboxamide are the Simplified Molecular-Input Line-Entry System (SMILES) string and the IUPAC International Chemical Identifier Key (InChIKey).

-

SMILES: CC1(C=CN(C=C1)C(=O)N)C

Physicochemical Properties

The predicted physicochemical properties of 4,4-Dimethylpyridine-1-carboxamide are crucial for anticipating its behavior in various experimental settings, from reaction conditions to biological assays. These properties influence solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C8H12N2O | (Calculated) |

| Molecular Weight | 152.19 g/mol | (Calculated) |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | (Calculated) |

| logP (Predicted) | 0.8 - 1.2 | (Predicted) |

| Hydrogen Bond Donors | 1 (from the amide -NH2) | (Calculated) |

| Hydrogen Bond Acceptors | 2 (from C=O and pyridine N) | (Calculated) |

| Rotatable Bonds | 1 | (Calculated) |

Note: These values are computationally predicted and should be confirmed by empirical analysis.

Synthesis and Mechanistic Rationale

The synthesis of pyridine carboxamides can be achieved through several routes.[2][3][4] A common and reliable strategy involves the acylation of the parent pyridine heterocycle. However, for an N-carboxamide on a di-substituted pyridine, a more specialized approach is required, often involving the formation of a reactive N-acylpyridinium intermediate.[5][6]

Synthesis Workflow

The proposed synthesis involves the activation of 4,4-dimethyl-1,4-dihydropyridine followed by trapping with a carbamoylating agent.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize 4,4-Dimethylpyridine-1-carboxamide from 4,4-dimethyl-1,4-dihydropyridine.

Materials:

-

4,4-dimethyl-1,4-dihydropyridine

-

Sodium amide (NaNH2)

-

Carbamoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4,4-dimethyl-1,4-dihydropyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add sodium amide (1.1 eq) to the stirred solution. Allow the reaction to stir for 30 minutes at -78 °C to ensure complete formation of the anionic intermediate.

-

Carboxamidation: In a separate flask, dissolve carbamoyl chloride (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Aromatization: Once the formation of the dihydropyridine carboxamide intermediate is complete (as indicated by TLC), add a solution of DDQ (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the dihydropyridine is fully oxidized to the pyridine product.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 4,4-Dimethylpyridine-1-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Justification:

-

Anhydrous Conditions: The anionic intermediate is highly reactive towards protic solvents like water; thus, anhydrous conditions are critical.

-

Low Temperature (-78 °C): The deprotonation and subsequent acylation are performed at low temperatures to control reactivity and minimize side reactions.

-

DDQ as Oxidant: DDQ is a powerful and reliable oxidizing agent for converting dihydropyridines to their aromatic pyridine counterparts.

Applications in Research and Drug Development

The pyridine carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3][7] Derivatives have shown potential as enzyme inhibitors and antimicrobial agents.[7][8]

Potential as a Bioisostere and Pharmacophore

The 4,4-dimethyl "gem-dimethyl" motif is a common tactic in drug design to introduce steric bulk, which can lock a specific conformation or block metabolic pathways (e.g., oxidation at the 4-position). The N-carboxamide group is a key hydrogen bonding motif. The combination in 4,4-Dimethylpyridine-1-carboxamide makes it an interesting scaffold for library synthesis to probe the active sites of enzymes like kinases or proteases.

Role as a Synthetic Intermediate

The N-carboxamide group activates the pyridine ring, making it an N-acylpyridinium salt.[5][9] These species are reactive intermediates. The positive charge on the nitrogen atom renders the C2 and C6 positions susceptible to nucleophilic attack, allowing for further functionalization of the pyridine ring.[6][10]

Hypothetical Biological Screening Workflow

A typical workflow for assessing the biological activity of a novel compound like 4,4-Dimethylpyridine-1-carboxamide is outlined below.

Caption: A high-level workflow for new compound biological screening.

Conclusion

4,4-Dimethylpyridine-1-carboxamide is a molecule with significant potential, stemming from its unique structural features. The gem-dimethyl group offers metabolic stability and conformational constraint, while the N-carboxamide provides a key interaction point and activates the ring for further chemistry. The synthetic protocol outlined herein provides a reliable method for its preparation, opening the door for its inclusion in screening libraries and its use as a versatile intermediate for creating more complex molecular architectures. This guide serves as a foundational resource for researchers aiming to exploit the properties of this promising heterocyclic scaffold.

References

-

ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12). Available from: [Link]

-

Royal Society of Chemistry. Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. Organic Chemistry Frontiers. Available from: [Link]

-

Taylor & Francis Online. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Available from: [Link]

-

J-STAGE. An Effective Method for the Synthesis of Carboxamides by Using Tetrakis(pyridine-2-yloxy)silane as a Mild Coupling Reagent. Available from: [Link]

-

ResearchGate. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Available from: [Link]

-

National Center for Biotechnology Information. N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. Available from: [Link]

-

Thieme. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. 2005;2005(9):1425-1430. Available from: [Link]

-

ACS Publications. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available from: [Link]

-

LIPID MAPS. Structure Database (LMSD). Available from: [Link]

-

ResearchGate. Pyridinium Salts: From synthesis to reactivity and applications. Available from: [Link]

-

PubChem. 3-hydroxy-1-[6-[[3-(methylcarbamoyl)phenyl]methylamino]pyrimidin-4-yl]piperidin-3-yl]methyl]benzamide. Available from: [Link]

-

PubChemLite. 4h-pyrido(2,1-a)phthalazine-1-carboxamide, 10-chloro-n,n-dimethyl-4-oxo-3-phenyl-. Available from: [Link]

-

BindingDB. N-(4-(2-cyanofuran-5-carboxamido)-3-(piperidin-1-yl)phenyl)-N,4-dimethylpiperazine-1-carboxamide. Available from: [Link]

-

Bioregistry. InChIKey. Available from: [Link]

-

MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Available from: [Link]

-

Wikipedia. 4-Dimethylaminopyridine. Available from: [Link]

-

NIST. Pyridine, 2,4-dimethyl-. WebBook. Available from: [Link]

-

PubChem. 4,4-Dimethylpiperidine. Available from: [Link]

-

CAS Common Chemistry. 2,4-Dimethylpyridine. Available from: [Link]

Sources

- 1. Bioregistry - InChIKey [bioregistry.io]

- 2. Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

molecular weight and formula of 4,4-Dimethylpyridine-1-carboxamide

A Stabilized 1,4-Dihydropyridine Scaffold for Redox Modeling and Drug Synthesis[1]

Executive Summary & Chemical Identity

4,4-Dimethylpyridine-1-carboxamide (CAS: 101376-29-8) is a specialized heterocyclic building block.[1] While its nomenclature suggests a pyridine derivative, the presence of geminal dimethyl groups at the C4 position structurally necessitates a 1,4-dihydropyridine (1,4-DHP) core to satisfy valency rules.[1] Unlike standard dihydropyridines which easily oxidize to aromatic pyridinium salts, this molecule is "blocked" from aromatization, making it a critical probe for studying hydride transfer mechanisms (NADH models) and a stable scaffold for pharmaceutical intermediates.[1]

Core Chemical Data

| Property | Specification |

| CAS Registry Number | 101376-29-8 |

| IUPAC Name | 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | CC1(C=CN(C=C1)C(=O)N)C |

| Structure Type | Gem-dimethyl substituted 1,4-dihydropyridine urea |

| Predicted Boiling Point | ~240°C (at 760 mmHg) |

Structural Analysis & Physicochemical Profile

The "Gem-Dimethyl" Blocking Effect

The defining feature of this molecule is the quaternary carbon at position 4.[1] In typical 1,4-dihydropyridines (like the drug Nifedipine or the coenzyme NADH), the C4 position holds a hydrogen or a leaving group, allowing the ring to oxidize (lose H⁻) to form a planar, aromatic pyridinium cation.[1]

In 4,4-Dimethylpyridine-1-carboxamide , the C4 position is occupied by two methyl groups.[1]

-

Consequence 1: Oxidation to an aromatic pyridine is chemically impossible without breaking a carbon-carbon bond (demethylation).[1]

-

Consequence 2: The ring is locked in a non-planar, boat-like conformation typical of 1,4-DHPs.[1]

-

Consequence 3: It serves as a "persistent" dihydropyridine model, isolating the electronic properties of the ene-amine system from the aromatization driving force.[1]

Solubility & Stability[1]

-

Lipophilicity: The methyl groups increase lipophilicity compared to unsubstituted DHPs.[1] It is soluble in organic solvents like Dichloromethane (DCM), DMSO, and Ethanol.[1]

-

Stability: More stable towards oxidative degradation than standard DHPs, but the enamide (N-C=O) linkage is susceptible to hydrolysis under strong acidic/basic conditions.[1]

Synthesis & Manufacturing Logic

The synthesis of 4,4-disubstituted 1,4-dihydropyridines typically avoids the Hantzsch synthesis (which requires a specific substitution pattern) and instead relies on the cyclization of 1,5-dicarbonyl precursors.[1]

Protocol: Cyclization-Carbamoylation Strategy

This pathway ensures the formation of the 1,4-DHP ring with the correct oxidation state.[1]

Step 1: Ring Formation Reaction of 3,3-dimethylglutaraldehyde (3,3-dimethylpentanedial) with ammonia or a primary amine source.[1]

-

Mechanism:[1] Double condensation (Schiff base formation) followed by cyclization.[1]

-

Intermediate: 4,4-Dimethyl-1,4-dihydropyridine (unstable, prone to polymerization if not trapped).[1]

Step 2: N-Carbamoylation The secondary amine of the DHP ring is nucleophilic.[1] It is reacted with Nitrourea or Sodium Cyanate (NaOCN) under acidic conditions to install the carboxamide group.[1]

Experimental Workflow (Diagram)

Figure 1: Synthetic pathway via cyclization of glutaraldehyde derivatives followed by urea formation.[1]

Applications in Research & Drug Development[1]

A. NADH/NAD+ Redox Modeling

Researchers use this scaffold to study the mechanism of hydrogen transfer.[1] Because the 4,4-dimethyl substitution prevents the "normal" redox reaction (loss of hydride to form pyridine), this molecule allows scientists to:

-

Isolate Radical Intermediates: Study single-electron transfer (SET) pathways without the interference of aromatization.[1]

-

Probe Enzymatic Pockets: Use as a steric probe in dehydrogenase enzyme active sites to map volume constraints (the gem-dimethyl bulk mimics the transition state).[1]

B. Pharmaceutical Scaffold

The N-carbamoyl-dihydropyridine motif resembles the structure of Nicotinamide (Vitamin B3) but in a reduced, lipophilic form.[1]

-

Bioisostere: It acts as a non-aromatic bioisostere for N-substituted ureas or piperidines.[1]

-

Metabolic Stability: The blocked C4 position prevents metabolic oxidation at the most common site for DHP metabolism (which is usually C4 oxidation by CYP450s).[1] This makes it a useful scaffold for designing drugs with longer half-lives.[1]

C. UV Stabilization

Substituted 1,4-dihydropyridines possess specific UV absorption properties due to the conjugated diene system (N-C=C-C=C).[1] The 1-carboxamide group modulates the absorption maximum (

References

-

Alfa Chemistry. (2025).[1] 4,4-dimethylpyridine-1-carboxamide - Product Analysis. Retrieved from

-

PubChem Database. (2025).[1][2] Compound Summary: 1,4-Dihydropyridine Derivatives. National Center for Biotechnology Information.[1]

-

BenchChem. (2025).[1] Chemical Supplier Database: CAS 101376-29-8.[1] Retrieved from

-

Quirion, J. C., et al. (2000).[1] Synthesis of 4,4-Disubstituted 1,4-Dihydropyridines. Thieme Connect.[1] (Contextual reference for 4,4-dimethyl-DHP synthesis logic).

-

Dyachenko, V. (2006).[1][3] Michael reactions of isopropylidenemalononitrile... synthesis of 4,4-dimethyl-1,4-dihydropyridine derivatives. Russian Journal of General Chemistry. (Contextual reference for DHP reactivity).

Sources

Navigating the Sourcing of 3-O-Ethyl-L-Ascorbic Acid (CAS 86404-04-8): A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Stable Vitamin C Derivative

In the landscape of cosmetic and pharmaceutical research, the demand for stable and effective active ingredients is paramount. 3-O-Ethyl-L-ascorbic acid (CAS 86404-04-8), a potent and stable derivative of Vitamin C, has emerged as a frontrunner for applications requiring antioxidant, anti-aging, and skin-whitening properties.[1][2][3] Unlike its parent molecule, L-ascorbic acid, which is notoriously prone to oxidation, 3-O-ethyl-L-ascorbic acid boasts enhanced stability against light, heat, and oxygen, making it a more reliable and versatile ingredient in formulations.[4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this valuable compound, with a focus on supplier qualification, quality control, and essential analytical methodologies.

The key to the enhanced stability of 3-O-ethyl-L-ascorbic acid lies in the ethyl group attached to the third carbon position of the ascorbic acid molecule.[5][6] This modification protects the most reactive part of the molecule from degradation while preserving its biological efficacy.[5] Once absorbed into the skin, it is metabolized back to L-ascorbic acid, delivering its well-documented benefits, such as stimulating collagen synthesis and inhibiting melanin production.[7][8][9]

The Critical Path: Supplier and Vendor Qualification

The journey from promising research to a viable product is paved with meticulous attention to the quality of raw materials. The selection of a reliable supplier for 3-O-ethyl-L-ascorbic acid is a critical step that can significantly impact the outcome of research and the safety and efficacy of a final product. A robust supplier qualification process is not merely a procurement exercise but a fundamental aspect of scientific integrity.

Key Supplier Vetting Criteria:

-

Manufacturing Transparency and cGMP Compliance: Reputable suppliers will be transparent about their manufacturing processes. For pharmaceutical applications, adherence to Current Good Manufacturing Practices (cGMP) is non-negotiable. Inquire about their quality management systems and their history of regulatory inspections.

-

Comprehensive Documentation: A trustworthy supplier will readily provide a comprehensive set of documents for each batch of material. This includes a Certificate of Analysis (CoA), Material Safety Data Sheet (MSDS), and detailed specifications. The CoA should report results from a battery of tests, not just a simple purity statement.

-

Purity and Impurity Profile: The purity of 3-O-ethyl-L-ascorbic acid is a critical parameter. High-performance liquid chromatography (HPLC) is the standard method for determining purity.[10][11] However, it is equally important to understand the impurity profile. Inquire about potential residual solvents, heavy metals, and any by-products from the synthesis process. A supplier should be able to provide information on their methods for controlling these impurities.

-

Batch-to-Batch Consistency: For long-term research projects and product development, batch-to-batch consistency is essential. Request data from multiple batches to assess the supplier's ability to consistently produce material that meets the required specifications.

-

Technical Support and Expertise: A knowledgeable supplier can be a valuable partner. They should have technical staff available to answer questions about the product's properties, stability, and handling.

Illustrative Supplier Validation Workflow:

Sources

- 1. justglow.co.uk [justglow.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ingredientsonline.com [ingredientsonline.com]

- 5. us.typology.com [us.typology.com]

- 6. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 7. avenalab.com [avenalab.com]

- 8. 3-O-Ethyl-L-ascorbic acid | 86404-04-8 [chemicalbook.com]

- 9. News - What is 3-O-Ethyl-L-ascorbic acid good for [unilongmaterial.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. drpress.org [drpress.org]

Methodological & Application

Application Note: Protocols for the Carboxamidation of 1,4-Dihydropyridines

Part 1: Strategic Overview & Scientific Rationale

The Shift from Esters to Amides

Classically, 1,4-dihydropyridines (1,4-DHPs) like Nifedipine are known for their bis-ester functionality at the C3 and C5 positions. However, the carboxamidation of the 1,4-DHP scaffold—replacing these esters with amides or introducing a carbamoyl group at C4—has emerged as a critical directive in two distinct fields:

-

Medicinal Chemistry: 3,5-bis(carboxamide)-1,4-DHPs exhibit potent Multidrug Resistance (MDR) reversal activity in cancer therapy, surpassing their ester counterparts due to altered hydrogen-bonding capability and lipophilicity profiles.

-

Synthetic Methodology: 4-carbamoyl-1,4-DHPs have recently been identified as privileged radical precursors. Under photoredox conditions, they undergo oxidative fragmentation to generate carbamoyl radicals, enabling the direct carbamoylation of alkenes and arenes.

The Synthetic Challenge

Direct carboxamidation of an existing 1,4-DHP core (e.g., via transamidation of esters) is often chemically forbidden due to the lability of the dihydropyridine ring. Harsh conditions lead to aromatization (oxidation) to the pyridine salt, destroying the pharmacophore.

Therefore, this guide details two robust, self-validating protocols for accessing carboxamido-DHPs:

-

De Novo Assembly: The Modified Hantzsch Synthesis for 3,5-dicarboxamides.

-

Late-Stage C4-Functionalization: The Mixed Anhydride Activation method for 4-carbamoyl-DHPs.

Part 2: Mechanistic Pathways & Decision Logic

The following decision tree illustrates the selection of the appropriate protocol based on the desired regiochemistry (C3/C5 vs. C4) and downstream application.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on the target carboxamide regiochemistry.

Part 3: Detailed Experimental Protocols

Protocol A: Green Synthesis of 3,5-Dicarboxamido-1,4-DHPs

Application: Synthesis of MDR reversal agents and calcium channel blockers. Principle: This protocol utilizes a modified Hantzsch reaction where acetoacetamides replace acetoacetate esters. To prevent oxidation and improve yield, the reaction is conducted in an aqueous micellar system under microwave irradiation.

Reagents & Equipment[1][2]

-

Substrates: Substituted Benzaldehyde (1.0 eq), Acetoacetamide (2.0 eq), Ammonium Acetate (1.5 eq).

-

Catalyst/Surfactant: Aluminum Dodecyl Sulfate (

) or commercially available TPGS-750-M (2 mol%). -

Solvent: Deionized Water.

-

Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), sealed pressure vessel.

Step-by-Step Workflow

-

Micelle Formation: Dissolve the surfactant (2 mol%) in water (5 mL per mmol substrate) and stir at 40°C for 10 minutes until a clear homogeneous solution forms.

-

Component Addition: Add the aldehyde (1.0 mmol), acetoacetamide (2.0 mmol), and ammonium acetate (1.5 mmol) directly to the aqueous micellar solution.

-

Irradiation: Seal the vessel. Irradiate at 100 W maintaining a temperature of 80°C .

-

Reaction Time: Typically 5–10 minutes (monitor via TLC, solvent system EtOAc:Hexane 4:6).

-

-

Work-up (Precipitation): Cool the reaction mixture to room temperature. The hydrophobic 1,4-DHP product will precipitate out of the aqueous phase.

-

Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

Purification: Recrystallize from hot ethanol if necessary. Column chromatography is rarely needed due to the high specificity of the micellar catalysis.

Data Summary: Typical Yields

| Aldehyde Substituent (R) | Yield (%) | Reaction Time (min) | Melting Point (°C) |

|---|---|---|---|

| Phenyl (H) | 94 | 5 | 227-228 |

| 4-Nitro | 96 | 5 | 240-241 |

| 4-Methoxy | 92 | 8 | 253-255 |

| 3-Nitro | 95 | 6 | 270-272 |

Technical Insight: The micellar pocket acts as a "nanoreactor," concentrating the hydrophobic reagents and excluding water from the transition state, which suppresses the hydrolysis of the imine intermediate.

Protocol B: C4-Carboxamidation via Mixed Anhydride Activation

Application: Synthesis of 4-carbamoyl-1,4-DHPs (Radical Precursors). Principle: Direct amidation at C4 is challenging. This protocol starts with a 4-carboxylic acid DHP (derived from glyoxylic acid and aminocrotonate) and uses isobutylchloroformate (IBCF) to generate a mixed anhydride, which is then intercepted by an amine. This avoids the oxidation risks associated with carbodiimides (EDC/DCC) in DHP chemistry.

Reagents & Equipment[1][2]

-

Precursor: 4-Carboxy-1,4-dihydropyridine (prepared via condensation of 3-aminocrotonate and glyoxylic acid).

-

Activator: Isobutylchloroformate (IBCF) (1.1 eq).

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.2 eq).

-

Amine Nucleophile: Primary or secondary amine (1.1 eq).

-

Solvent: Anhydrous THF or DCM.

-

Conditions: Strictly inert atmosphere (

or Ar), Low temperature (-15°C).

Step-by-Step Workflow

-

Setup: Flame-dry a two-neck round-bottom flask and purge with Argon. Dissolve the 4-carboxy-1,4-DHP (1.0 mmol) in anhydrous THF (10 mL).

-

Activation: Cool the solution to -15°C (ice/salt bath). Add NMM (1.2 mmol) followed by the dropwise addition of IBCF (1.1 mmol).

-

Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C to ensure mixed anhydride formation.

-

-

Nucleophilic Attack: Dissolve the target amine (1.1 mmol) in minimal THF and add it dropwise to the cold reaction mixture.

-

Propagation: Allow the reaction to warm to room temperature slowly over 2 hours.

-

Quench & Work-up: Quench with saturated

solution. Extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over -

Purification: Flash column chromatography (SiO2). Crucial: Use 1% Triethylamine in the eluent to prevent acid-catalyzed aromatization of the DHP ring on the silica.

Workflow Diagram (Graphviz)

Figure 2: Sequential workflow for the C4-carboxamidation using the Mixed Anhydride method.

Part 4: Quality Control & Self-Validating Systems

To ensure scientific integrity, every synthesized batch must undergo the following validation steps. 1,4-DHPs are prone to oxidation; therefore, the absence of the pyridine contaminant is the primary quality metric.

1H-NMR Diagnostic Signals

-

The C4-H Signal: In a successful 1,4-DHP synthesis, look for a singlet (or doublet if coupled) around

4.5 – 5.0 ppm .-

Failure Mode: If this signal is absent and aromatic signals appear shifted downfield, the ring has aromatized to pyridine.

-

-

The NH Signal: A broad singlet around

5.0 – 8.0 ppm (solvent dependent) confirms the presence of the DHP amine.-

Carboxamide Confirmation: For Protocol B, look for the new amide NH signal (often distinct from the ring NH) or the protons on the alkyl group of the added amine.

-

UV-Vis Spectroscopy Check

-

DHP Signature: 1,4-DHPs exhibit a characteristic absorption band between 330 nm and 360 nm .

-

Pyridine Signature: The oxidized pyridine byproduct typically absorbs below 300 nm .

-

Validation: A strong

at ~350 nm confirms the integrity of the dihydropyridine ring.

Stability Stress Test (Optional)

-

Expose a small aliquot to ambient light for 4 hours. Re-run TLC. If significant degradation is observed, the compound must be stored in amber vials under Argon at -20°C immediately.

References

-

Photoredox-Catalyzed Addition of Carbamoyl Radicals to Olefins: A 1,4-Dihydropyridine Approach. Source: National Institutes of Health (PMC) URL:[Link]

-

Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Source: MDPI (Molecules) URL:[Link]

-

Amide Synthesis by Nickel/Photoredox-Catalyzed Direct Carbamoylation of (Hetero)Aryl Bromides. Source: National Institutes of Health (PMC) URL:[Link]

-

Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Source: MDPI (Molecules) URL:[Link]

-

A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Source: Communications in Catalysis URL:[Link]

Sources

Application Note: Mechanistic Profiling of Redox Pathways using 4,4-Dimethylpyridine-1-carboxamide

This Application Note is designed for researchers investigating redox mechanisms, specifically to distinguish between Single Electron Transfer (SET) and Hydride Transfer (HT) pathways in NADH-dependent reactions.

Subtitle: A Hydride-Blocked Probe for Distinguishing Electron Transfer from Hydride Transfer in NADH Model Systems

Executive Summary

4,4-Dimethylpyridine-1-carboxamide (often referred to in mechanistic literature as the gem-dimethyl blocked NADH model) is a specialized probe used to deconvolute the kinetics of NADH oxidation. Unlike standard models (e.g., Hantzsch ester, BNAH) that can donate both electrons and hydrides, this compound features a blocked C4 position . The presence of two methyl groups at the C4 position prevents hydride abstraction, forcing the system to proceed exclusively via electron transfer (if at all).

This guide details the protocols for using this compound to validate Single Electron Transfer (SET) mechanisms and isolate radical intermediates in enzymatic or biomimetic oxidations.

Chemical Identity & Mechanistic Rationale[1][2][3][4]

Structure and Properties

-

IUPAC Name: 4,4-Dimethyl-1,4-dihydropyridine-1-carboxamide

-

Role: Hydride-Blocked NADH Mimic / Radical Probe

-

Key Feature: The gem-dimethyl substitution at C4.

The "Blocker" Concept

In native NADH, oxidation occurs via the transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine ring to a substrate.

-

Standard Models (e.g., BNAH): Contain C4-H bonds. They can undergo Hydride Transfer (H⁻) OR Electron Transfer (e⁻) followed by Proton Transfer (H⁺).

-

4,4-Dimethyl Probe: Contains C4-Me bonds. The C4-C bond is too strong to break under physiological redox conditions. Therefore, it cannot donate a hydride.

Application Logic: If a substrate is reduced by a standard model but fails to react with the 4,4-dimethyl probe, the mechanism is likely Hydride Transfer . If the substrate reacts with the 4,4-dimethyl probe (often yielding a radical cation intermediate), the mechanism is initiated by Single Electron Transfer (SET) .

Experimental Protocol: The Mechanistic Discrimination Assay

Materials

-

Probe A (Active): 1-Benzyl-1,4-dihydronicotinamide (BNAH) or Hantzsch Ester (HEH).

-

Probe B (Blocked): 4,4-Dimethylpyridine-1-carboxamide.

-

Oxidant/Substrate: Target molecule (e.g., Quinones, Flavins, Metal-oxo complexes).

-

Solvent: Deoxygenated Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Protic solvents may complicate radical lifetimes.

-

Detection: UV-Vis Spectrophotometer (stopped-flow preferred for fast kinetics) or EPR Spectrometer.

Workflow: Comparative Kinetics

Step 1: Baseline Absorption Characterization

-

Prepare a 10 mM stock solution of Probe B in MeCN.

-

Record the UV-Vis spectrum. The 1,4-dihydropyridine chromophore typically absorbs between 330–360 nm .

-

Determine the molar extinction coefficient (

) if not provided (typically

Step 2: Reaction Monitoring (UV-Vis)

-

Blank: MeCN + Substrate (to ensure substrate stability).

-

Run 1 (Standard): Mix Substrate (1 mM) + Probe A (10 mM). Monitor decay of absorbance at

(e.g., 350 nm). Calculate -

Run 2 (Blocked): Mix Substrate (1 mM) + Probe B (10 mM). Monitor decay of absorbance at

. Calculate

Step 3: EPR Trapping (If SET is suspected)

If Run 2 shows activity, the reaction generates the 4,4-dimethylpyridinium radical cation .

-

Mix Substrate and Probe B in an EPR tube under anaerobic conditions.

-

Freeze immediately (77 K) or measure at room temperature if the radical is stable.

-

Look for the characteristic hyperfine coupling constants of the pyridinyl radical cation.

Data Interpretation & Decision Matrix

Compare the observed rate constants (

| Observation | Kinetic Relationship | Mechanistic Conclusion |

| No Reaction with Probe B | Direct Hydride Transfer (HT). The reaction requires C4-H bond cleavage. | |

| Reaction with Probe B | Electron Transfer (ET). The rate-determining step is electron transfer, which is unaffected by C4 substitution. | |

| Slow Reaction with Probe B | Coupled ET-PT or Tunneling. Steric hindrance from methyl groups may slow down the approach, but ET is still possible. |

Visualizing the Pathway

The following diagram illustrates the decision logic for assigning the redox mechanism using this probe.

Figure 1: Decision tree for distinguishing Hydride Transfer from Electron Transfer using comparative kinetics.

Technical Considerations & Troubleshooting

Stability of the Radical Cation

When 4,4-Dimethylpyridine-1-carboxamide undergoes SET, it forms a radical cation (

-

Advantage: The radical cation is longer-lived, making it easier to detect via EPR.

-

Risk: It may undergo side reactions (dimerization) if not stabilized by the solvent or counter-ion.

Steric Effects

Be aware that the gem-dimethyl group introduces steric bulk. If your substrate is extremely bulky (e.g., a metalloprotein active site), a lack of reaction with the blocked probe might be due to steric exclusion rather than a hydride mechanism.

-

Control: Use a sterically similar but active probe (e.g., 4-methyl-1,4-dihydropyridine) if available, or perform docking simulations.

Solvent Effects

Electron transfer rates are highly dependent on solvent polarity (Marcus Theory). Ensure that comparative studies between the Standard and Blocked models are performed in identical solvent systems .

References

-

Fukuzumi, S., et al. (1987).[1] "Energetic Comparison between Photoinduced Electron-Transfer Reactions from NADH Model Compounds." Journal of the Chemical Society, Perkin Transactions 2.[2]

- Core mechanistic grounding for using dihydropyridines in ET vs. HT studies.

-

Zhu, X.Q., et al. (2001). "Application of NAD(P)H Model Hantzsch 1,4-Dihydropyridine as a Mild Reducing Agent." Journal of Organic Chemistry.

- Provides synthesis and handling context for 1,4-dihydropyridine models.

-

Fukuzumi, S. (2014). "New Paradigm of Electron Transfer Chemistry and Applications." Chemical Society of Japan.[3]

- Authoritative review on the stepwise electron-proton-electron mechanism.

-

Patel, M., et al. (2021). "A Systematic Review on 1,4-Dihydropyridines and its Analogues." Biointerface Research in Applied Chemistry.

- General properties and structural vari

Sources

Application Note: The Strategic Role of 4,4-Dimethyl Substitution in Enhancing Pyridine Carboxamide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Carboxamide Scaffold and the Power of the gem-Dimethyl Group

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1] Its derivatives, particularly pyridine carboxamides, are integral to the development of therapeutics targeting a wide range of diseases, from cancer to infectious diseases.[2][3][4] The versatility of this scaffold allows for fine-tuning of electronic properties, solubility, and receptor interactions.

Within the toolkit of the medicinal chemist, the strategic installation of specific functional groups can dramatically alter a molecule's biological profile. Among the most impactful yet elegantly simple modifications is the introduction of a gem-dimethyl group (two methyl groups on the same carbon atom). This structural motif, frequently found in natural products like penicillins and taxanes, is a powerful tool for optimizing drug candidates.[5][6][7][8] When incorporated into a pyridine carboxamide scaffold, particularly as a 4,4-dimethyl substitution on an adjacent ring system, this group can profoundly enhance potency, selectivity, and pharmacokinetic properties.[9][10]

This guide provides an in-depth analysis of the mechanistic basis for the activity-enhancing effects of 4,4-dimethyl substitution. It further outlines detailed protocols for the synthesis and evaluation of these compounds, offering a practical framework for researchers in drug discovery.

Mechanistic Insights: How the gem-Dimethyl Group Modulates Bioactivity

The influence of the gem-dimethyl group extends beyond simple steric bulk. Its effects are multifaceted, impacting a molecule's conformation, metabolic stability, and interaction with its biological target.

Conformational Restriction and Pre-organization (The Thorpe-Ingold Effect)

The introduction of a gem-dimethyl group significantly restricts the rotational freedom of adjacent bonds. This steric compression, often referred to as the Thorpe-Ingold effect, can "lock" the molecule into a specific, low-energy conformation.[6][7][8]

-

Causality: By reducing the number of available conformations, the molecule is pre-organized into a shape that is more favorable for binding to its target protein. This reduces the entropic penalty of binding, as less conformational rearrangement is required upon interaction with the receptor.[5]

-

Outcome: A lower entropic penalty can lead to a significant increase in binding affinity and, consequently, higher biological potency.[5]

Caption: Impact of gem-dimethyl group on binding entropy.

Enhancement of Pharmacokinetic (DMPK) Properties

A major hurdle in drug development is achieving a suitable profile for absorption, distribution, metabolism, and excretion (ADME). The gem-dimethyl group offers significant advantages in this domain.

-

Metabolic Shielding: The quaternary carbon center is sterically hindered and lacks a hydrogen atom, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing this group adjacent to a metabolically vulnerable site can act as a "metabolic shield," protecting the rest of the molecule from degradation.[9] This prolongs the compound's half-life and increases its overall exposure in vivo.[9]

-

Modulation of Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and absorption, but must be carefully balanced to avoid issues with aqueous solubility.[10]

Improved Potency and Selectivity

The steric and electronic properties of the gem-dimethyl group directly influence how the molecule interacts with its target.

-

Favorable van der Waals Interactions: The methyl groups can form productive van der Waals contacts within a hydrophobic pocket of the target protein, adding to the overall binding energy.[5][6]

-

Steric Steering: The bulk of the gem-dimethyl group can enforce a binding mode that prevents undesirable interactions or promotes selectivity. For instance, it can create a steric clash with off-target proteins while fitting perfectly into the intended target, thereby improving the selectivity profile.[5]

Case Study: 4,4-Dimethyl Substitution in Pyridine-Based MmpL3 Inhibitors for Tuberculosis

To illustrate these principles, we examine a series of pyridine-2-methylamine derivatives developed as inhibitors of the Mycobacterium tuberculosis (Mtb) protein MmpL3, a critical transporter involved in cell wall synthesis.[10] Structure-activity relationship (SAR) studies in this class clearly demonstrate the benefits of a 4,4-dimethyl substitution on a piperidine or similar ring system attached to the core.[10]

Data Summary: Comparative Analysis of MmpL3 Inhibitors

The following table summarizes the antitubercular activity of analogous compounds, highlighting the impact of the 4,4-dimethyl substitution. A lower Minimum Inhibitory Concentration (MIC) value indicates higher potency.

| Compound ID | R¹ Substituent on Pyridine Core | Key Feature | MIC vs. Mtb H37Rv (µg/mL) | cLogP | Reference |

| Cmpd 16 | 4-isopropyl-N-(piperidin-4-yl) | No Dimethyl | 4 | 5.8 | [10] |

| Cmpd 17 | 4-isopropyl-N-(4,4-dimethyl piperidin-1-yl) | gem-Dimethyl | 1 | 6.5 | [10] |

| Cmpd 52 | 4-biphenyl-N-(4-methylpiperidin-1-yl) | Monomethyl | 0.0625 | 7.2 | [10] |

| Cmpd 58 | 4-biphenyl-N-(4,4-dimethyl azasilyl-1-yl) | gem-Dimethyl | 0.0156 | 7.6 | [10] |

Data synthesized from published research for illustrative purposes.[10]

Interpretation: In each comparative pair, the introduction of the second methyl group to create the 4,4-dimethyl substitution results in a significant (at least 4-fold) increase in antitubercular activity.[10] This enhancement is attributed to a combination of improved lipophilicity (as suggested by the higher cLogP) aiding cell wall penetration and a more favorable, conformationally restricted binding mode with the MmpL3 target.[10]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 4,4-dimethyl substituted pyridine carboxamides.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general method for coupling a pyridine aldehyde with a 4,4-dimethyl substituted amine, a key step in synthesizing many inhibitors.[10]

Objective: To synthesize N-((4-arylpyridin-2-yl)methyl)-4,4-dimethylpiperidine.

Materials:

-

4-Aryl-pyridine-2-carbaldehyde (1.0 eq)

-

4,4-Dimethylpiperidine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon), add 4-aryl-pyridine-2-carbaldehyde (1.0 eq) and anhydrous DCM.

-

Add 4,4-dimethylpiperidine (1.2 eq) to the solution and stir at room temperature for 30 minutes.

-

Causality: This initial step forms the iminium ion intermediate, which is the substrate for the reducing agent.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Note: NaBH(OAc)₃ is a mild reducing agent ideal for this transformation, minimizing over-reduction of the aldehyde.

-

Allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Self-Validation: Purify the crude product via flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Caption: Workflow for synthesis via reductive amination.

Protocol 2: Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

This protocol assesses the in vitro activity of compounds against M. tuberculosis.[10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microplates (sterile, clear bottom)

-

Test compounds dissolved in DMSO

-

Positive control: Isoniazid or Rifampicin

-

Negative control: DMSO

-

Alamar Blue reagent

-

Resazurin solution

Procedure:

-

Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20.

-

Prepare serial two-fold dilutions of the test compounds in a 96-well plate using 7H9 broth. Final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.

-

Self-Validation: Include wells for a positive control (a known TB drug like Isoniazid) and a negative control (DMSO vehicle only). Also include a media-only blank.

-

Inoculate each well (except the blank) with 100 µL of the diluted bacterial suspension.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

Visually assess the results. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Optionally, read the fluorescence (Ex 530 nm, Em 590 nm) or absorbance (570 nm & 600 nm) for quantitative analysis.

Protocol 3: Metabolic Stability (Liver Microsomal Assay)

This protocol evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo half-life.

Objective: To determine the in vitro intrinsic clearance of a test compound.

Materials:

-

Human or rat liver microsomes (HLM or RLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Test compound (1 µM final concentration)

-

Positive control compound with known metabolic fate (e.g., Verapamil)

-

Acetonitrile with internal standard (for LC-MS/MS analysis)

-

96-well incubation plate and a thermal shaker (37°C)

Procedure:

-

Prepare a master mix of phosphate buffer and liver microsomes on ice.

-

Add the test compound (and positive control in separate wells) to the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

-

Causality: This pre-incubation step ensures the system reaches thermal equilibrium before the metabolic reaction is initiated.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP450 enzyme activity.

-

Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction for each aliquot immediately by adding it to a 96-well plate containing cold acetonitrile with an internal standard.

-

Self-Validation: Include a "time 0" sample and a "-NADPH" control where buffer is added instead of the regenerating system. The -NADPH control accounts for non-NADPH dependent degradation.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is the degradation rate. Calculate the intrinsic clearance (Cl_int) and the in vitro half-life (t½ = 0.693/k).

Conclusion

The 4,4-dimethyl substitution is a highly effective and strategically valuable modification in the design of pyridine carboxamide-based therapeutic agents. Its ability to enforce a bioactive conformation, shield against metabolic degradation, and enhance target engagement provides a clear rationale for its widespread use in medicinal chemistry.[5][6][7][9] By understanding the underlying mechanistic principles and applying robust synthetic and analytical protocols, researchers can leverage the gem-dimethyl effect to accelerate the development of drug candidates with superior potency, selectivity, and pharmacokinetic profiles.

References

- Balaram, P. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

- ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.

- PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.

- ResearchGate. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.

- ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.

- PubMed. (2024).

- ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability.

- ASM Journals. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.

- MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.

- PMC. (2025).

- BenchChem. (2025).

- PMC. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)

- PubMed. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors.

- Unknown Source. (Date unknown).

- PMC. (Date unknown). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

- Unknown Source. (Date unknown). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- MalariaWorld. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides.

- PMC. (Date unknown).

- ResearchGate. (Date unknown). Synthesis of pyridine carboxamide and carbothioamide (1–12).

- RSC Publishing. (Date unknown). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. Organic Chemistry Frontiers.

- PubMed. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.

- European Journal of Chemistry. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.

- ResearchGate. (Date unknown). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor.

- MDPI. (2024).

- MDPI. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving stability of 4,4-Dimethylpyridine-1-carboxamide in solution

Technical Support Center: Stability & Handling of 4,4-Dimethylpyridine-1-carboxamide

Current Status: Operational Agent: Senior Application Scientist (Chemistry/Structural Biology) Ticket ID: STAB-DHP-44-DIM

Executive Summary: The Stability Paradox

You are working with 4,4-Dimethylpyridine-1-carboxamide (CAS: 101376-29-8), formally known as 4,4-dimethyl-1(4H)-pyridinecarboxamide .[1]

Critical Distinction: Unlike common dihydropyridines (like NADH or Nifedipine), this molecule possesses a gem-dimethyl group at the C4 position. This structural feature blocks aromatization . It cannot oxidize to a pyridinium salt because there is no hydrogen at C4 to remove.

Therefore, if you are observing degradation, it is NOT oxidation. The instability drivers are Hydrolysis (of the urea linkage) and Acid-Catalyzed Hydration (of the enamine ring).

This guide provides a self-validating system to stabilize this compound in solution.

Part 1: The Degradation Mechanisms (Know Your Enemy)

To stabilize the molecule, you must understand the two primary pathways destroying it.

Pathway A: Amide Hydrolysis (Base/Water Promoted)

The N-carbamoyl group (N-C(=O)-NH₂) is electronically similar to a urea. However, because the nitrogen is part of an electron-rich enamine ring, the carbonyl is susceptible to nucleophilic attack by water, especially at elevated pH or temperature.

-

Result: Loss of the carboxamide group, yielding the free 4,4-dimethyl-1,4-dihydropyridine (which is unstable) and cyanate/ammonia.

Pathway B: Enamine Protonation (Acid Promoted)

The 1,4-dihydropyridine ring is an enamine (N-C=C). Enamines are bases. In acidic media (pH < 6), the C3 or C5 position becomes protonated.

-

Result: Formation of an iminium ion, followed by rapid hydration and ring fragmentation.

Pathway C: Photodegradation

Like all dihydropyridines, the conjugated diene system absorbs UV/Blue light, leading to radical formation or dimerization.

Figure 1: Primary degradation pathways. Note that oxidative aromatization is structurally blocked, shifting the focus to hydrolysis and acid sensitivity.

Part 2: Preparation & Storage Protocols

Protocol A: Preparation of Stable Stock Solutions (10 - 100 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) | Aprotic, high solubility. Prevents hydrolysis by excluding water. |

| Alternative | Acetonitrile (MeCN) | Good for LC-MS. Less hygroscopic than DMSO, but volatile. |

| Avoid | Ethanol/Methanol | Protic solvents can promote solvolysis or proton exchange over time. |

| Concentration | 50 mM | High concentration minimizes the relative impact of trace water/impurities. |

| Additives | None (for pure DMSO) | Buffers are not soluble in pure DMSO. |

Step-by-Step:

-

Weigh the solid powder in a low-humidity environment (glovebox or dry room preferred).

-

Dissolve in molecular sieve-dried DMSO (water content < 50 ppm).

-

Aliquot into amber glass vials (silanized glass is best to prevent surface acidity).

-

Purge headspace with Argon or Nitrogen .

-

Seal with Teflon-lined caps.

-

Store at -20°C or -80°C .

Protocol B: Preparation of Working Solutions (Aqueous)

Objective: Maintain stability during the 4–24 hour experimental window.

The "Goldilocks" pH Zone: You must maintain pH between 7.0 and 7.8 .

-

Too Low (< 6.5): Acid decomposition of the ring.

-

Too High (> 8.5): Hydrolysis of the carboxamide.

Recommended Buffer System:

-

HEPES (25-50 mM), pH 7.4.

-

Why? HEPES is chemically inert compared to TRIS (which has a primary amine that could potentially trans-aminate) or Phosphate (which can catalyze general acid/base hydrolysis).

Procedure:

-

Thaw DMSO stock in the dark at room temperature (do not heat).

-

Dilute directly into degassed HEPES buffer (pH 7.4) immediately prior to use.

-

Keep on ice if possible; hydrolysis rates double with every 10°C increase.

-

Protect from light (wrap tubes in foil).

Part 3: Troubleshooting & Diagnostics

Diagnostic Guide: Is my compound degrading?

Use this table to interpret analytical data.

| Observation | Likely Cause | Corrective Action |

| NMR: Loss of amide protons; appearance of NH signal. | Hydrolysis (Amide cleavage) | Check pH. It is likely too basic or the solution is old. Switch to fresh buffer. |

| UV-Vis: Decrease in absorption at ~340-360 nm (DHP band). | Ring Loss / Hydration | The enamine ring is destroyed. pH is likely too acidic (< 6.0). |

| LC-MS: Mass shift of -43 Da (Loss of -CONH). | Hydrolysis | Confirm pH. Ensure stock DMSO is dry. |

| LC-MS: Mass shift +18 Da. | Hydration | Water addition across the double bond. Acid-catalyzed. |

| Appearance: Yellowing of solution. | Photodegradation | Use amber glassware.[2] Work under low light. |

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Phosphate Buffered Saline (PBS)?

-

Answer: Yes, but with caution. Phosphate can act as a general acid/base catalyst, potentially accelerating hydrolysis slightly more than Good's buffers (like HEPES or MOPS). If your experiment is short (< 4 hours), PBS is fine. For overnight incubations, HEPES is superior.

Q2: Why can't I just freeze the aqueous solution?

-

Answer: Freezing aqueous solutions causes "freeze-concentration." As ice crystals form, protons and solutes concentrate in the remaining liquid pockets, causing massive pH shifts (often becoming acidic) which will destroy the acid-sensitive enamine ring before the solution fully freezes. Always freeze in DMSO, never in water.

Q3: I see a peak at the same mass as my compound but a different retention time. What is it?

-

Answer: This is likely a photoisomer or a dimer . Dihydropyridines can undergo [2+2] cycloadditions under UV light. Ensure all handling is done in amber tubes.

Q4: Is this compound an antioxidant?

-

Answer: Not in the traditional sense of becoming aromatic (like NADH). Because of the 4,4-dimethyl block, it cannot donate a hydride to become a pyridine ring. However, it can still act as a radical scavenger (sacrificial), which will destroy the molecule. If your assay involves high ROS (Reactive Oxygen Species), expect degradation.

Part 5: Decision Logic for Experimental Design

Use this flow to select the correct solvent system for your specific application.

Figure 2: Solvent selection logic to maximize stability based on application.

References

-

Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223–243. Link

- Foundational text on the acid-lability of the dihydropyridine enamine system.

-

Eisner, U., & Kuthan, J. (1972). The Chemistry of Dihydropyridines. Chemical Reviews, 72(1), 1–42. Link

- Definitive review covering the hydrolysis mechanisms of N-substituted dihydropyridines.

-

Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. Link

- Discusses the stability of blocked dihydropyridines (gem-dimethyl).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

preventing oxidation of 1,4-dihydropyridine carboxamides

Welcome to the DHP Stability Solutions Center .

As a Senior Application Scientist, I understand that working with 1,4-dihydropyridine (1,4-DHP) carboxamides is a race against thermodynamics. These molecules are potent NADH mimics and calcium channel blockers, but they possess a "self-destruct" mechanism: the driving force to aromatize into thermodynamically stable, biologically inactive pyridines.

This guide is structured as a Tier-3 Technical Support resource. We do not offer generic advice; we provide root-cause analysis and validated containment protocols.

Quick Status Check: Is Your Sample Compromised?

Before proceeding, verify the integrity of your current batch.

-

Visual Cue: Has your white/pale yellow solid turned deep yellow or orange?

-

Solubility Change: Is the sample dissolving faster in aqueous acid than previous batches? (Pyridines are often more basic/soluble in acid than neutral DHPs).

-